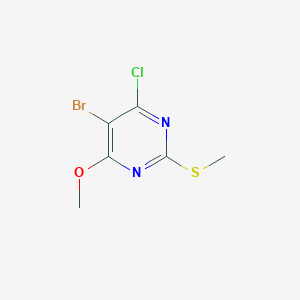
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is a synthetic organic compound characterized by the presence of two pyridine rings attached to an ethanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and triggering a cascade of biochemical events.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N2-dimethyl-1,2-di(2-pyridinyl)-1,2-ethanediamine
- N1,N2-dimethyl-1,2-di(3-pyridinyl)-1,2-ethanediamine
Uniqueness
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is unique due to the position of the pyridine rings, which can influence its chemical reactivity and biological activity. The 4-pyridinyl substitution may confer distinct properties compared to its 2-pyridinyl and 3-pyridinyl analogs.
Propiedades
Número CAS |
6630-22-4 |
|---|---|
Fórmula molecular |
C14H18N4 |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
N,N'-dimethyl-1,2-dipyridin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-15-13(11-3-7-17-8-4-11)14(16-2)12-5-9-18-10-6-12/h3-10,13-16H,1-2H3 |
Clave InChI |
PQABABVPLVDKKK-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
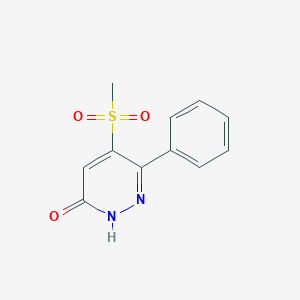
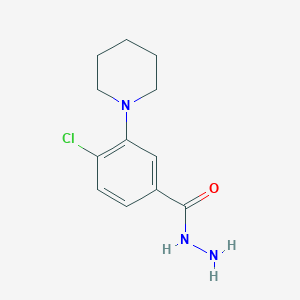
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)

![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
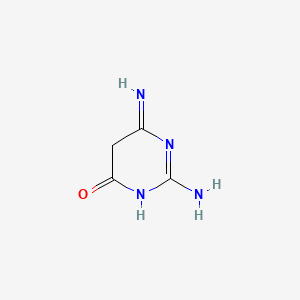
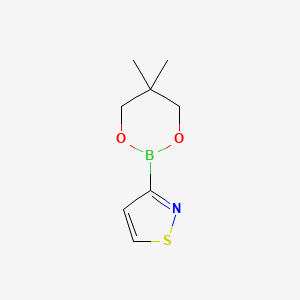
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
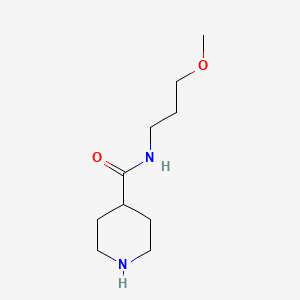

![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
